molecular formula C5H10ClNO2 B1376839 2-(Azetidin-3-yl)acetic acid hydrochloride CAS No. 952675-30-8

2-(Azetidin-3-yl)acetic acid hydrochloride

Cat. No. B1376839
CAS RN: 952675-30-8
M. Wt: 151.59 g/mol
InChI Key: APIGJMHMKOWIDK-UHFFFAOYSA-N
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Description

“2-(Azetidin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 952675-30-8 . It has a molecular weight of 151.59 and its IUPAC name is 3-azetidinylacetic acid hydrochloride . The compound is a white solid .


Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “2-(Azetidin-3-yl)acetic acid hydrochloride” is represented by the linear formula C5H10ClNO2 . The InChI code for the compound is 1S/C5H9NO2.ClH/c7-5(8)1-4-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H .


Physical And Chemical Properties Analysis

“2-(Azetidin-3-yl)acetic acid hydrochloride” is a white solid . It has a molecular weight of 151.61 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

“2-(Azetidin-3-yl)acetic acid hydrochloride” is utilized in the synthesis of new heterocyclic amino acid derivatives. These derivatives are synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, leading to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines . This process is significant for creating compounds with potential biological activities.

Pharmaceutical Agent Development

This compound serves as a precursor for the preparation of pharmaceutically active agents. Specifically, it’s used to create positive allosteric modulators of GABA A receptors . These modulators have therapeutic potential in treating various neurological disorders by enhancing the inhibitory effects of GABA neurotransmitters.

Chemical Hybridizing Agents

In agricultural research, “2-(Azetidin-3-yl)acetic acid hydrochloride” derivatives are used as chemical hybridizing agents. They selectively sterilize the male parts of wheat plants, making the pollen grains non-functional, which is a crucial step in the development of hybrid crops .

Peptidomimetic Chemistry

The compound’s derivatives are important in peptidomimetic chemistry, where they act as surrogates for amino acids in peptide chains. This application is particularly relevant in the design of peptide-based drugs that can mimic or modulate biological processes .

Catalytic Processes

Azetidine derivatives, including those derived from “2-(Azetidin-3-yl)acetic acid hydrochloride”, are involved in various catalytic processes. These include Henry, Suzuki, Sonogashira, and Michael additions, which are fundamental reactions in organic synthesis .

Ring-Opening Reactions

Due to the strained nature of the azetidine ring, these compounds are excellent candidates for ring-opening and expansion reactions. This property is exploited in synthetic chemistry to create a wide array of functionalized molecules .

properties

IUPAC Name

2-(azetidin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)1-4-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIGJMHMKOWIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)acetic acid hydrochloride

CAS RN

952675-30-8
Record name 3-Azetidineacetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952675-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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